Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a dimethylcarbamoyl group attached to a phenyl ring.
Preparation Methods
The synthesis of Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylcarbamoyl)phenylboronic acid and 3-bromophenylacetic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-(dimethylcarbamoyl)phenylboronic acid and 3-bromophenylacetic acid in the presence of a palladium catalyst and a base.
Esterification: The resulting product is then subjected to esterification using methanol and an acid catalyst to yield this compound.
Chemical Reactions Analysis
Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The phenyl rings provide hydrophobic interactions, stabilizing the compound within biological systems .
Comparison with Similar Compounds
Methyl 2-{3-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate can be compared with similar compounds such as:
Methyl 2-{3-[4-(methylcarbamoyl)phenyl]phenyl}acetate: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group, resulting in different reactivity and binding properties.
Methyl 2-{3-[4-(ethylcarbamoyl)phenyl]phenyl}acetate: The presence of an ethylcarbamoyl group alters the compound’s hydrophobicity and steric interactions.
This compound stands out due to its specific dimethylcarbamoyl group, which provides unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[3-[4-(dimethylcarbamoyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(2)18(21)15-9-7-14(8-10-15)16-6-4-5-13(11-16)12-17(20)22-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWWLGLTZZCZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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